molecular formula C22H20ClN3O4S B1681515 3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide CAS No. 146032-79-3

3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide

Katalognummer: B1681515
CAS-Nummer: 146032-79-3
Molekulargewicht: 457.9 g/mol
InChI-Schlüssel: CQBVTZDISUKDSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

SC-51322 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

SC-51322 übt seine Wirkung aus, indem es selektiv den Prostaglandin-E2-Rezeptor EP1 antagonisiert. Dieser Rezeptor ist an der Vermittlung von Schmerz- und Entzündungsreaktionen beteiligt. Durch die Blockierung dieses Rezeptors hemmt SC-51322 die Signalwege, die durch Prostaglandin E2 aktiviert werden, was zu einer verringerten Schmerzempfindung und Entzündung führt .

Wirkmechanismus

Target of Action

SC-51322 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor (EP1) . The EP1 receptor is a type of prostanoid receptor that is activated by prostaglandin E2 .

Mode of Action

As an antagonist, SC-51322 binds to the EP1 receptor and blocks its activation by PGE2 . This prevents the receptor from performing its usual function, which can have various effects depending on the specific biological context .

Biochemical Pathways

The EP1 receptor is involved in the lipid signaling pathway . When activated by PGE2, it can trigger a variety of downstream effects, including changes in cytosolic calcium levels and activation of protein kinase C . By blocking the EP1 receptor, SC-51322 can potentially disrupt these pathways and their downstream effects .

Pharmacokinetics

This suggests that it may have good bioavailability when administered in a suitable solvent .

Result of Action

SC-51322 has been reported to have a pain-relieving effect . This is likely due to its ability to block the EP1 receptor and disrupt the associated signaling pathways . In addition, it has been suggested that SC-51322 may potentiate PGE2-induced vascular relaxation .

Action Environment

The action of SC-51322 can be influenced by various environmental factors. For example, the compound’s solubility in different solvents can affect its bioavailability and thus its efficacy . Additionally, the compound’s stability can be affected by storage conditions . It is recommended to store SC-51322 at -20°C under desiccating conditions .

Safety and Hazards

Dibenzo[b,f][1,4]oxazepine is a lachrymatory agent (LA), exerting its effects through activation of the TRPA1 channel . It is a suspected carcinogen and is toxic, but less so than CS gas (2-chlorobenzalmalononitrile), by ingestion and exposure .

Zukünftige Richtungen

The future directions for research on dibenzo[b,f][1,4]oxazepines could include the development of new synthetic protocols to construct dibenzo[b,f][1,4]oxazepine derivatives of pharmacological interest . Further studies on the pharmacological activities of these compounds could also be beneficial.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SC-51322 umfasst mehrere Schritte, beginnend mit der Bildung des Dibenz[b,f][1,4]oxazepin-Kerns. Zu den wichtigsten Schritten gehören:

    Bildung des Oxazepinrings: Dies wird typischerweise durch eine Cyclisierungsreaktion erreicht, die geeignete Vorstufen beinhaltet.

    Einführung der Chlorgruppe: Die Chlorierung erfolgt unter Verwendung von Reagenzien wie Thionylchlorid oder Phosphorpentachlorid.

    Anlagerung der Carbonsäuregruppe: Dieser Schritt beinhaltet Carboxylierungsreaktionen.

    Bildung des Hydrazid-Moleküls: Dies wird durch die Reaktion des Carbonsäurederivats mit Hydrazin oder seinen Derivaten erreicht.

    Anlagerung der Furanylmethylthiogruppe: Dies beinhaltet eine Substitutionsreaktion unter Verwendung geeigneter Thiolreagenzien

Industrielle Produktionsmethoden

Die industrielle Produktion von SC-51322 folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Dies beinhaltet die Verwendung von hochyieldenden Reaktionen, effizienten Reinigungsmethoden und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SC-51322 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Sulfoxide, Sulfone, reduzierte Oxazepinderivate und verschiedene substituierte Analoga .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

SC-51322 ist aufgrund seiner hohen Selektivität für den EP1-Rezeptor und seiner starken analgetischen Eigenschaften ohne Freisetzung von Hydrazin einzigartig, was es zu einer sichereren Alternative im Vergleich zu SC-51089 macht .

Eigenschaften

IUPAC Name

3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4S/c23-16-7-8-20-18(12-16)26(13-15-4-1-2-6-19(15)30-20)22(28)25-24-21(27)9-11-31-14-17-5-3-10-29-17/h1-8,10,12H,9,11,13-14H2,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBVTZDISUKDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCSCC4=CC=CO4)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433022
Record name 3-Chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146032-79-3
Record name 3-Chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

8-chlorodibenz[b,f][1,41oxazepine-10(11H)-carboxylic acid, 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide (13) was prepared in the manner 8-chlorodibenz[b,f]oxazepine-10(11H)-carboxylic acid, 2-[1-oxo-3-(2-pyridinyl)propyl]hydrazide (6) was prepared, as described above in Example 6, from 3-[(2-furanylmethyl)thio]propanoic acid, hydrazide (12), prepared as described above in Example 12, and 8-chlorodibenz[b,f][1,4]-oxazepine-10(11H)-carbonyl chloride (2), prepared as described above in Example 2, on a 10 mmol scale. The yield was quantitative. Analysis calculated for C22H20N3O4SCl (M.W. 457.94): C, 57.70; H, 4.40; N, 9.18; Cl, 7.74; S, 7.00. Found: C, 57.59; H, 4.36; N, 9.01; Cl, 7.95; S, 7.07.
Name
8-chlorodibenz[b,f]oxazepine-10(11H)-carboxylic acid, 2-[1-oxo-3-(2-pyridinyl)propyl]hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
8-chlorodibenz[b,f][1,4]-oxazepine-10(11H)-carbonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide
Reactant of Route 2
Reactant of Route 2
3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide
Reactant of Route 3
Reactant of Route 3
3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide
Reactant of Route 4
Reactant of Route 4
3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide
Reactant of Route 5
Reactant of Route 5
3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide
Customer
Q & A

Q1: What is the primary target of SC-51322 and how does it interact with this target?

A1: SC-51322 is a selective antagonist of the Prostaglandin E2 receptor subtype 1 (EP1). [, , , , ] It binds to the EP1 receptor and blocks the binding of its natural ligand, Prostaglandin E2 (PGE2), thereby inhibiting the downstream signaling pathways activated by PGE2.

Q2: What are the downstream effects of SC-51322 binding to the EP1 receptor?

A2: By blocking EP1 receptor activation, SC-51322 inhibits various cellular processes, including:

  • Reduced Intracellular Calcium Release: SC-51322 prevents PGE2-induced calcium release from ryanodine/caffeine-sensitive intracellular stores. []
  • Inhibition of Cell Proliferation and DNA Synthesis: It suppresses PGE2-induced DNA synthesis and proliferation in various cell types, including hepatocytes [, ] and cholangiocarcinoma cells. []
  • Modulation of Gene Expression: SC-51322 can influence the expression of genes involved in inflammation, cell cycle progression, and matrix remodeling. For instance, it downregulates the expression of matrix metalloproteinase 2 (MMP2) in cholangiocarcinoma cells [] and α-skeletal actin in cardiomyocytes. []
  • Attenuation of Nerve Sensitization: In animal models of pain, SC-51322 reduces PGE2-mediated sensitization of nociceptors to mechanical and thermal stimuli. [, , ]
  • Modulation of Neurotransmission: It inhibits the facilitation of nitric oxide release from cerebral perivascular parasympathetic nitrergic nerve terminals. []

Q3: How does SC-51322 affect cell cycle progression?

A3: SC-51322 inhibits the proliferation of various cell types, including prostate cancer cells [] and endplate chondrocytes. [] In prostate cancer cells, it arrests the cell cycle at the G2/M phase by downregulating key proteins involved in kinetochore/centromere assembly. [] In C2C12 myoblasts, it inhibits cell cycle progression without affecting cell cycle withdrawal before differentiation. []

Q4: What is the role of SC-51322 in modulating inflammation and pain?

A4: SC-51322 has demonstrated anti-inflammatory and analgesic effects in various animal models:

  • Inflammatory Pain: It attenuates hyperalgesia induced by inflammatory mediators like Bv8. []
  • Neuropathic Pain: It reverses tactile allodynia and reduces the exaggerated A- and C-fiber-mediated reflex responses in a rat model of spinal nerve ligation. [, ]
  • Ocular Inflammation: It contributes to the superior anti-inflammatory activity of the multi-target prostanoid receptor antagonist AGN 211377 in models of ocular inflammation. []

Q5: What is the molecular formula and weight of SC-51322?

A5: The molecular formula of SC-51322 is C22H21ClN4O4S, and its molecular weight is 472.95 g/mol. [, ]

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of SC-51322?

A6: While specific details on the ADME of SC-51322 are limited in the provided research, one study highlights its ocular biodisposition. In rabbits, SC-51322 exhibited limited penetration into the aqueous humor and ciliary body/iris, indicating potential challenges in achieving sufficient bioavailability in these ocular tissues. []

Q7: What is the evidence for the in vitro and in vivo efficacy of SC-51322?

A7: Numerous studies demonstrate the efficacy of SC-51322 in various in vitro and in vivo models:

  • In vitro:
    • Cell Culture: It inhibits cell proliferation, DNA synthesis, and modulates gene expression in various cell lines, including C2C12 myoblasts [], hepatocytes [, ], cholangiocarcinoma cells [], and prostate cancer cells. []
    • Tissue Preparations: It inhibits PGE2-induced contractions in guinea pig trachea. []
  • In vivo:
    • Animal Models of Pain: It attenuates hyperalgesia and allodynia in models of inflammatory and neuropathic pain. [, , , ]
    • Animal Models of Ocular Inflammation: It contributes to the superior anti-inflammatory and angiostatic effects of AGN 211377 in ocular inflammatory diseases. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.